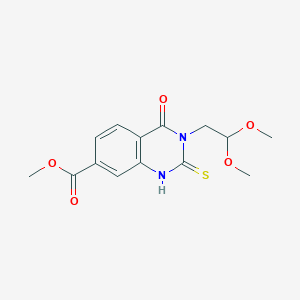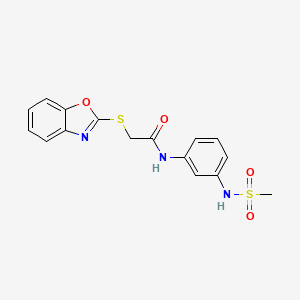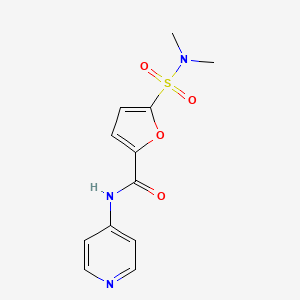![molecular formula C14H15N3O B6577102 N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide CAS No. 1197979-54-6](/img/structure/B6577102.png)
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds involves a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not provided in the sources I found.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “this compound” are not detailed in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . The specific physical and chemical properties of “this compound” are not provided in the sources I found.科学研究应用
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. In particular, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
作用机制
Target of Action
It’s known that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer progression, pain perception, convulsion, parasitic infection, oxidative stress, and plant growth .
Result of Action
Given the range of biological activities associated with pyrazole derivatives, the effects could potentially include altered cell signaling, changes in gene expression, modulation of enzyme activity, and effects on membrane permeability .
实验室实验的优点和局限性
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a promising compound for laboratory experiments due to its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation by blocking the production of pro-inflammatory prostaglandins, and it has been studied for its potential to inhibit the growth of cancer cells. However, it is important to note that N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a potent compound and should be handled with caution. Additionally, it is important to note that the compound is not approved for human use and should not be used for therapeutic purposes.
未来方向
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a promising compound for further research in a variety of areas. Further research is needed to explore the compound’s potential therapeutic applications in a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. Additionally, further research is needed to explore the compound’s potential to inhibit the growth of cancer cells and to investigate its potential neuroprotective effects. Additionally, further research is needed to explore the compound’s potential to be used as an analgesic and anti-inflammatory agent. Finally, further research is needed to understand the compound’s mechanism of action and to develop more effective and selective compounds.
合成方法
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is synthesized through a three-step process. The first step is the condensation of 4-amino-3-chloropyridine with ethyl cyanoacetate. This reaction produces 4-amino-3-cyano-5-ethylpyridine. The second step is the condensation of 4-amino-3-cyano-5-ethylpyridine with 1,3-diphenylpropane-1,3-dione. This reaction produces N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide. The third step is the hydrolysis of the compound to yield N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide.
安全和危害
属性
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-2-1-3-11)16-12-6-4-10(5-7-12)13-8-9-15-17-13/h4-9,11H,1-3H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWYJADPUTIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)



![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)

![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)
![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)